molecular formula C12H10N2O3 B13960709 Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- CAS No. 52174-12-6

Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)-

Cat. No.: B13960709
CAS No.: 52174-12-6
M. Wt: 230.22 g/mol
InChI Key: WDRMZRCPNGJCIL-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a methylamino carbonyl group and a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- typically involves multiple steps. One common method includes the reaction of benzonitrile with appropriate reagents to introduce the methylamino carbonyl and propynyloxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(2-propynyloxy)-: Shares the propynyloxy group but differs in the core structure.

    Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)-: Contains a similar propynyloxy group but has different substituents.

Uniqueness

Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

52174-12-6

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(4-cyano-2-prop-2-ynoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C12H10N2O3/c1-3-6-16-11-7-9(8-13)4-5-10(11)17-12(15)14-2/h1,4-5,7H,6H2,2H3,(H,14,15)

InChI Key

WDRMZRCPNGJCIL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C=C1)C#N)OCC#C

Origin of Product

United States

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